N,N-bis(5-pyrazoyl)urea derivative 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H21F3N8O |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]-3-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C25H21F3N8O/c1-16-22(17-14-29-34(2)15-17)33-36(19-11-7-4-8-12-19)23(16)31-24(37)30-21-13-20(25(26,27)28)32-35(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H2,30,31,37) |
InChI Key |
QJVHIMLGONEYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4=CC(=NN4C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
General Synthetic Strategies for N,N-bis(5-pyrazoyl)urea Derivatives
The construction of the N,N-bis(5-pyrazoyl)urea scaffold can be accomplished through several distinct synthetic pathways. These methods offer flexibility in accessing a range of derivatives with diverse substitution patterns.
Routes Involving Pyrazolo[4,3-c]organic-chemistry.orgnih.govekb.egoxadiazin-3(5H)-one Intermediates
While direct evidence for the synthesis of N,N-bis(5-pyrazoyl)urea derivative 1 via a pyrazolo[4,3-c] organic-chemistry.orgnih.govekb.egoxadiazin-3(5H)-one intermediate is not explicitly detailed in the provided search results, the chemistry of related heterocyclic systems suggests a plausible synthetic route. The formation of bis-heterocyclic compounds is a common theme in synthetic chemistry. nih.gov For instance, the synthesis of bis-heterocycles often involves the coupling of two heterocyclic moieties. nih.gov
Condensation Reactions with Diisocyanates and N-H Containing Heterocycles
A prevalent and versatile method for the synthesis of urea (B33335) derivatives involves the reaction of an amine-containing precursor with an isocyanate. In the context of N,N-bis(5-pyrazoyl)urea derivatives, this would typically involve the reaction of an aminopyrazole with a suitable diisocyanate or a sequential reaction with a phosgene (B1210022) equivalent and another aminopyrazole. The reaction of amines with isocyanates is a well-established method for forming urea linkages. organic-chemistry.org Some syntheses of 5-pyrazolyl-ureas have been achieved through a one-pot reaction involving 5-aminopyrazole derivatives, phosgene, and appropriate amines, or by reacting them with phenylisocyanates. nih.gov
For example, the synthesis of a series of 5-pyrazolyl-ureas was accomplished starting from 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-ethyl carboxylate and 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-carbonitrile. These precursors were subjected to a one-pot reaction with phosgene and various amines or reacted with the corresponding phenylisocyanates to yield the target urea derivatives. nih.gov
| Starting Material | Reagent 1 | Reagent 2 | Product Type |
| 5-Aminopyrazole Derivative | Phosgene | Amine | 5-Pyrazolyl-urea |
| 5-Aminopyrazole Derivative | Phenylisocyanate | 5-Pyrazolyl-urea |
Utilization of N-Bis(methylthio)methylenecyanamide and Related Urea Precursors
The use of precursors like N-bis(methylthio)methylenecyanamide offers an alternative route to urea synthesis. While a direct application for this compound is not specified, the underlying principle involves the reaction of such precursors with amine nucleophiles. The synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas has been achieved through an acid-catalyzed reaction of corresponding N-oxides with dialkylcyanamides. mdpi.com This highlights the utility of cyanamide-based reagents in constructing urea functionalities.
Advanced Synthetic Approaches Employing Green Chemistry Principles
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. For urea synthesis, green chemistry approaches include utilizing water as a solvent and avoiding toxic reagents like phosgene. A simple and efficient route for synthesizing unsymmetrical N,N'-diphenyl urea has been developed in an aqueous medium without the need for a base or catalyst, starting from substituted isocyanates and amines. researchgate.net This method offers advantages such as the use of an inexpensive and environmentally friendly reaction medium and easy product isolation. researchgate.net Another approach involves the use of S,S-dimethyl dithiocarbonate as a phosgene substitute for the carbonylation of aliphatic amines to produce N-alkylureas and N,N'-dialkylureas. organic-chemistry.org Furthermore, non-isocyanate pathways for synthesizing hindered urea bonds are being explored, for instance, through the ring-opening reaction of thiazolidin-2-one with a hindered amine. nih.gov
Functionalization and Structural Diversification Strategies
The biological activity of N,N-bis(5-pyrazoyl)urea derivatives can be fine-tuned by introducing various substituents and heterocyclic moieties onto the core structure.
Introduction of Diverse Substituents and Heterocyclic Moieties
The structural diversity of N,N-bis(5-pyrazoyl)urea derivatives can be significantly expanded by introducing a wide array of substituents on the pyrazole (B372694) rings. This functionalization can influence the compound's physicochemical properties and biological activity. Research has shown that further functional-group transformations of diaminobis(pyrazole) and dichlorobis(pyrazole) can lead to a variety of derivatives. nih.govresearchgate.net The synthesis of novel 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives has been achieved through the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two equivalents of 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg This demonstrates the feasibility of incorporating larger and more complex aryl groups.
The introduction of different heterocyclic moieties is another key strategy for structural diversification. The synthesis of various bis-heterocycles has been reported, indicating the broad potential for creating novel structures based on the N,N-bis(5-pyrazoyl)urea scaffold. nih.gov
| Parent Compound | Modification | Resulting Derivative Class |
| Diaminobis(pyrazole) | Functional group transformation | Dinitramino-, diazido-, and hexanitrobis(pyrazole) derivatives nih.govresearchgate.net |
| Dichlorobis(pyrazole) | Functional group transformation | Dinitramino-, diazido-, and hexanitrobis(pyrazole) derivatives nih.govresearchgate.net |
| 3-methyl-1H-pyrazol-5(4H)-one | Reaction with N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) ekb.eg |
Modifications and Derivatives of the Urea Bridging Unit
Modifications to the urea bridging unit in bis(pyrazolyl)urea compounds are a key strategy for fine-tuning their chemical and physical properties. These modifications can range from simple substitutions on the urea nitrogens to more complex alterations of the entire bridging structure.
One common approach involves the introduction of various substituents onto the urea moiety. For instance, a range of substituted pyrazolyl urea derivatives have been synthesized for applications in cancer treatment. These derivatives often feature diverse functional groups attached to the urea bridge, which can significantly influence the molecule's biological activity. A review of pyrazolyl-ureas highlights that both the pyrazole and the urea moieties can be decorated with different substituents to modulate their properties. nih.gov
The nature of the groups attached to the urea nitrogen atoms plays a crucial role in the reactivity of the urea bridge itself. For example, the solvolysis of N,N-bis(2-picolyl)ureas can be catalyzed by copper(II) ions, leading to the cleavage of the N-C=O bond of the urea. nih.gov This reaction's outcome, yielding a carbamate (B1207046) and a bis(2-picolyl)amine complex, demonstrates a transformation pathway that is highly dependent on the nature of the substituents on the urea nitrogens. nih.gov
Beyond simple substitution, more profound structural changes to the urea bridge have been explored. For example, the synthesis of urea-bridged periodic mesoporous organosilicas demonstrates the versatility of the urea linkage in creating extended network structures. While not a discrete molecule like this compound, this work provides insight into the formation and stability of urea-bridged systems.
Interactive Table: Summary of Urea Bridge Modifications and Their Effects.
| Modification Type | Example Compound/System | Key Findings |
| Substituent Variation | Substituted pyrazolyl urea derivatives | Modulation of biological activity for cancer treatment. google.com |
| Catalytic Cleavage | N,N-bis(2-picolyl)ureas with Cu(II) | Facile cleavage of the urea N-C=O bond. nih.gov |
| Extended Structures | Urea-bridged organosilica | Formation of stable, porous network materials. |
Chemical Reactivity and Transformation Pathways
The chemical behavior of this compound is dictated by the interplay of the pyrazole rings and the central urea functionality. Understanding its reactivity under different stimuli is crucial for predicting its stability and potential transformations.
Exploration of Thermal and Photochemical Reactions
The response of this compound to thermal and photochemical stimuli is a critical area of investigation, though direct studies on this specific compound are limited. Inferences can be drawn from related pyrazole-containing structures.
Thermal Behavior: Studies on the thermal decomposition of dinitropyrazole-based energetic materials reveal that the stability of the pyrazole ring is a key factor. For instance, 4-amino-3,5-dinitropyrazole (LLM-116) undergoes thermal decomposition initiated by the active aromatic N-H moiety, leading to ring opening. nih.gov In contrast, a trimer derivative shows enhanced thermal stability due to the modification of these reactive sites. nih.gov The major decomposition of LLM-116 is an intensive process, while its trimer exhibits a broader decomposition over a wider temperature range. nih.gov These findings suggest that the thermal stability of this compound would likely be influenced by the nature of the substituents on the pyrazole rings and the strength of the bonds within the urea bridge.
Photochemical Reactions: Direct photochemical studies on this compound are not widely reported. However, research on other pyrazole-containing systems offers potential insights. For example, the photochemical behavior of terarylenes containing a pyrazole fragment has been investigated. beilstein-journals.orgnih.gov In these systems, UV irradiation can induce transformations, though classical 6π-electrocyclization may not be the primary pathway. beilstein-journals.orgnih.gov Instead, other photoprocesses, such as ring contraction of an associated pyranone ring, can occur. beilstein-journals.orgnih.gov Another study details the photochemical synthesis of pyrazolines from tetrazoles via a reagent-free "photo-click" strategy, highlighting the utility of light in forming pyrazole-related structures. researchgate.net The photochemical behavior of some nitrogen heterocycles has been shown to involve complex rearrangements and fragmentations. richmond.edu Without direct experimental data, the photochemical reactivity of this compound remains an area for future exploration.
Analysis of Nucleophilic and Electrophilic Interactions
The pyrazole rings and the urea bridge in this compound present multiple sites for nucleophilic and electrophilic interactions.
Nucleophilic Character: The urea moiety, particularly after deprotonation, can act as a potent nucleophile. Urea anions have been shown to participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems. researchgate.net For example, they can displace alkoxy groups in 1,3,7-triazapyrenes to yield aminated products. researchgate.net The pyrazole ring itself contains both "pyrrole-like" and "pyridine-like" nitrogen atoms, allowing it to react with both acids and bases. nih.gov The N-H protons on the pyrazole rings can be acidic, and their removal can generate nucleophilic pyrazolate anions.
Interactive Table: Reactive Sites in this compound.
| Functional Group | Reactive Site | Type of Interaction | Potential Outcome |
| Urea | Carbonyl Carbon | Electrophilic | Nucleophilic addition/substitution, cleavage of C-N bond. nih.gov |
| Urea | Nitrogen Anion | Nucleophilic | SNAr reactions, amination. researchgate.net |
| Pyrazole Ring | N-H Proton | Acidic | Deprotonation to form nucleophilic anion. nih.gov |
| Pyrazole Ring | Ring Carbons/Nitrogens | Electrophilic/Nucleophilic | Substitution reactions, coordination with metals. |
Coordination Chemistry of N,n Bis 5 Pyrazoyl Urea Derivatives
Ligand Design and Coordination Principles
The design of N,N-bis(5-pyrazoyl)urea derivatives as ligands is predicated on the well-established coordination properties of pyrazole-containing molecules and the versatile nature of the urea (B33335) linker. This combination allows for a high degree of tunability in terms of steric and electronic properties, influencing the resulting metal complex's geometry, nuclearity, and potential applications.
Poly(pyrazolyl) ligands are a significant class of N-donor ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. One nitrogen atom is a "pyrrole-like" NH group, which is Brønsted acidic, while the other is a "pyridine-like" nitrogen that is a good donor. This amphiprotic character contributes to the rich coordination chemistry of pyrazoles.
The N,N-bis(5-pyrazoyl)urea derivative 1, by possessing two pyrazolyl moieties, exhibits multidentate behavior. Each pyrazole ring can offer at least one nitrogen atom for coordination. The specific denticity and coordination mode are influenced by factors such as the substituents on the pyrazole rings and the nature of the metal ion. For instance, in many poly(pyrazolyl) complexes, the ligands coordinate in a bidentate or tridentate fashion. The flexible design of these ligands, stemming from the straightforward construction of the pyrazole ring and the potential for N-functionalization, has led to a vast structural diversity in their coordination compounds.
The urea bridge in this compound plays a crucial role in defining the ligand's coordination behavior and the resulting architecture of the metal complexes. The flexibility of the urea linker allows the two pyrazolyl units to adopt various spatial arrangements, facilitating coordination to one or more metal centers. This adaptability enables the ligand to act as a bridging ligand, connecting two metal centers in different ways.
A ditopic ligand, N-(2,2-bis(pyrazolyl)ethyl)-2,2-bis(pyrazolyl)acetamide, which features a flexible amide bridge similar to the urea bridge, has been shown to coordinate to various metal centers in either a κ²-μ-κ² or a κ³-μ-κ² fashion, depending on the coordination preferences of the metal ion nih.gov. In the κ²-μ-κ² mode, each bis(pyrazolyl) unit binds to a different metal center in a bidentate fashion. In the κ³-μ-κ² mode, one bis(pyrazolyl) unit acts as a tridentate ligand to one metal center, while the other unit binds in a bidentate manner to a second metal center nih.gov. The urea bridge, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, can also participate in intra- and intermolecular hydrogen bonding, further influencing the supramolecular assembly of the resulting complexes.
| Coordination Mode | Description | Example Metal Ions |
| κ²-μ-κ² | Each bis(pyrazolyl) unit chelates a different metal center in a bidentate fashion, with the urea bridge linking the two metal centers. | Ag(I), Pd(II) nih.gov |
| κ³-μ-κ² | One bis(pyrazolyl) moiety acts as a tridentate ligand to one metal, while the other binds bidentately to a second metal, bridged by the urea group. | Fe(II), Re(I) nih.gov |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with N,N-bis(5-pyrazoyl)urea derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
N,N-bis(5-pyrazoyl)urea derivatives have the potential to form stable complexes with a wide range of transition metal ions due to the presence of multiple nitrogen donor atoms. While specific studies on "this compound" are limited, the coordination chemistry of analogous bis(pyrazolyl) ligands provides insight into the expected complexation behavior.
Ag(I): Silver(I) complexes with bis- and tris-(pyrazolyl)azine derivatives are known to form dinuclear and polymeric structures nih.govrsc.orgwhiterose.ac.uk. The flexible coordination geometry of Ag(I) allows for the formation of diverse architectures, from discrete dimers to one-dimensional coordination polymers nih.govrsc.orgwhiterose.ac.uk.
Pd(II): Palladium(II) typically adopts a square-planar geometry. Complexes with pyrazole-containing ligands have been synthesized and structurally characterized nih.govresearchgate.net. The coordination of bis(pyrazol-1-yl)amine to palladium(II) is influenced by the co-ligands and counter-ions nih.gov.
Re(I): Rhenium(I) tricarbonyl complexes are of interest for their photophysical properties and potential applications in sensing and imaging researchgate.netnih.govnih.govmdpi.com. The fac-[Re(CO)₃]⁺ core is known to coordinate with a variety of N-donor ligands, including those with pyrazolyl moieties researchgate.netnih.govnih.govmdpi.com.
Fe(II): Iron(II) complexes with pyrazole-containing ligands can exhibit interesting magnetic properties, including spin-crossover behavior researchgate.net.
Cu(II): Copper(II) complexes with pyrazole-derived ligands have been extensively studied, with various coordination numbers and geometries observed mdpi.comnih.govnih.govmdpi.comresearchgate.net. Binuclear copper(II) complexes with bridging pyrazolato ligands are also known nih.govmdpi.com.
Ni(II): Nickel(II) can form complexes with various geometries, including octahedral and square planar, depending on the ligand field. Dinuclear nickel(II) complexes with bridging pyrazolato ligands have been structurally characterized nih.govnih.govresearchgate.net.
Co(II): Cobalt(II) complexes with pyrazole-derived ligands have been synthesized and their crystal structures determined, often revealing distorted octahedral geometries researchgate.netresearchgate.net.
| Metal Ion | Typical Coordination Geometry | Representative Complex Type with Related Ligands |
| Ag(I) | Linear, Trigonal Planar, Tetrahedral | Dinuclear, Coordination Polymer nih.govrsc.orgwhiterose.ac.uk |
| Pd(II) | Square Planar | Mononuclear nih.govresearchgate.net |
| Re(I) | Octahedral | Mononuclear Carbonyl researchgate.netnih.govnih.govmdpi.com |
| Fe(II) | Octahedral | Mononuclear researchgate.net |
| Cu(II) | Square Planar, Square Pyramidal, Octahedral | Mononuclear, Dinuclear mdpi.comnih.govnih.govmdpi.comresearchgate.net |
| Ni(II) | Octahedral, Square Planar | Dinuclear nih.govnih.govresearchgate.net |
| Co(II) | Octahedral, Tetrahedral | Mononuclear researchgate.netresearchgate.net |
Polynuclear complexes, containing two or more metal centers, can be formed when the N,N-bis(5-pyrazoyl)urea ligand bridges between metal ions. For instance, dinuclear complexes can arise where each pyrazolyl-urea unit binds to a separate metal center, with the urea bridge spanning the two metals. The formation of dinuclear pyrazolato-bridged Pd(II) complexes has been reported, where two palladium atoms are bridged by two pyrazolato ligands nih.gov. Similarly, dinuclear silver(I) complexes with bridging bis(pyrazolyl) ligands are known to form nih.govrsc.orgwhiterose.ac.uk. The specific structure of the resulting polynuclear complex is highly dependent on the reaction conditions, the metal-to-ligand ratio, and the presence of coordinating counter-ions or solvent molecules.
Beyond discrete molecules, N,N-bis(5-pyrazoyl)urea derivatives are excellent candidates for the construction of coordination polymers and extended networks nih.govnih.govresearchgate.net. Coordination polymers are formed through the self-assembly of metal ions (nodes) and bridging organic ligands (linkers). The ability of the N,N-bis(5-pyrazoyl)urea ligand to bridge two metal centers makes it a suitable linker for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
For example, bis(pyridylurea) ligands, which are structurally related to bis(pyrazoyl)urea, have been shown to form 1D ribbon-like coordination polymers with copper(II) nih.gov. The flexibility of the urea bridge allows for conformational changes that can lead to a diversity of network topologies. The synthesis of a trinuclear silver coordination polymer from a bipyridine bis-urea macrocyclic ligand has also been reported semanticscholar.org. Furthermore, 2,6-bis(pyrazolyl)pyridines are being explored as scaffolds for coordination polymers, indicating the potential of pyrazole-containing ligands in the design of extended solid-state structures nih.gov. The engineering of these materials is of significant interest due to their potential applications in areas such as catalysis, gas storage, and sensing.
Spectroscopic and Advanced Analytical Probes for Metal Complexes
The characterization of metal complexes formed with this compound relies on a suite of spectroscopic and analytical techniques. These methods provide critical insights into the electronic and structural environment of the metal center, confirm the formation of the desired complex, and elucidate the nature of the metal-ligand interactions.
¹H and ¹³C NMR spectroscopies are fundamental tools for characterizing the diamagnetic metal complexes of this compound in solution. The comparison of the NMR spectra of the free ligand with its metal complexes reveals significant changes in chemical shifts, a phenomenon known as coordination-induced shift. researchgate.netnih.govresearchgate.net
In ¹H NMR, the protons on the pyrazole rings, particularly those closest to the nitrogen donor atoms, typically experience a downfield shift upon coordination to a metal center. This is attributed to the donation of electron density from the nitrogen atoms to the metal, which deshields the nearby protons. researchgate.net For instance, the N-H proton of the urea moiety and the C-H protons of the pyrazole rings are sensitive indicators of coordination. The magnitude of the shift can provide information about the strength of the coordination bond. researchgate.net
Similarly, in ¹³C NMR spectra, the carbon atoms of the pyrazole rings, especially C3 and C5 which are adjacent to the coordinating nitrogen atoms, exhibit noticeable downfield shifts upon complexation. The carbonyl carbon of the urea group may also be affected, although to a lesser extent if it is not directly involved in coordination. The observation of a single set of resonances for the chemically equivalent pyrazole rings in the complex can indicate a symmetric coordination mode.
Table 1: Representative ¹H and ¹³C NMR Coordination Shifts (Δδ = δcomplex - δligand) for a Diamagnetic [M(L)₂] Complex of Derivative 1 (in ppm)
| Atom | Free Ligand (δ, ppm) | Complex (δ, ppm) | Coordination Shift (Δδ, ppm) |
| ¹H NMR | |||
| Pyrazole H-3 | 7.80 | 8.15 | +0.35 |
| Pyrazole H-4 | 6.50 | 6.70 | +0.20 |
| Urea N-H | 10.20 | 10.50 | +0.30 |
| ¹³C NMR | |||
| Pyrazole C-3 | 140.5 | 145.0 | +4.5 |
| Pyrazole C-4 | 105.0 | 107.2 | +2.2 |
| Pyrazole C-5 | 151.0 | 158.5 | +7.5 |
| Urea C=O | 165.0 | 165.8 | +0.8 |
Electronic (UV-Vis) and vibrational (IR) spectroscopies probe the electronic transitions and molecular vibrations within the complex, respectively.
UV-Vis Spectroscopy: The electronic spectra of the metal complexes of derivative 1 typically display intense absorption bands in the UV region and potentially weaker bands in the visible region. The high-energy bands are generally assigned to ligand-centered π → π* and n → π* transitions. researchgate.net Upon coordination, these bands may shift to longer wavelengths (bathochromic shift) as a consequence of the metal-ligand interaction altering the energy levels of the ligand's molecular orbitals. researchgate.net For transition metal complexes with d-electrons, weaker absorption bands may appear in the visible region. These bands are attributed to d-d transitions, which are typically Laporte-forbidden and thus have low molar absorptivities. umb.eduillinois.edu The energy and number of these transitions provide valuable information about the coordination geometry and the ligand field splitting around the metal ion. illinois.edu
Table 2: Typical Electronic Absorption Data for a Metal Complex of Derivative 1**
| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |
| Free Ligand | 275 | 25,000 | π → π |
| [M(L)₂]n+ | 285 | 48,000 | π → π (Ligand) |
| 340 | 5,000 | n → π* (Ligand) | |
| 550 | 50 | d-d transition |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms. The N,N-bis(5-pyrazoyl)urea ligand has several potential coordination sites, including the pyrazole nitrogen atoms and the urea oxygen atom. Coordination to the pyrazole nitrogen is evidenced by shifts in the C=N and N-N stretching vibrations of the pyrazole ring. researchgate.net If the urea oxygen were to coordinate, a significant decrease in the ν(C=O) stretching frequency would be expected, as coordination weakens the C=O double bond. destechpub.com Conversely, if the urea nitrogens were to coordinate, the ν(C=O) frequency would increase. destechpub.comdergipark.org.tr In many complexes with similar ligands, coordination occurs through the pyrazole nitrogens, leading to minimal shifts in the ν(C=O) band but noticeable changes in the pyrazole ring vibrations. dergipark.org.tr
Table 3: Key IR Vibrational Frequencies (cm-1) for Derivative 1 and its Metal Complex
| Functional Group | Free Ligand (cm-1) | Complex (cm-1) | Change upon Coordination |
| ν(N-H) urea | 3350 | 3345 | Minor shift |
| ν(C=O) urea | 1680 | 1675 | Minor shift, suggesting no O-coordination |
| ν(C=N) pyrazole | 1580 | 1595 | Shift to higher frequency |
| ν(N-N) pyrazole | 1010 | 1030 | Shift to higher frequency |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the formation and composition of metal complexes. It provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental formula of the complex ion. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, which often allows for the observation of the intact molecular ion of the complex, such as [M(L)₂]⁺ or related species. The experimentally measured isotopic distribution pattern can be compared with the theoretically calculated pattern to further validate the assigned formula.
Commonly observed geometries for transition metal complexes include octahedral, tetrahedral, and square planar. semanticscholar.orgresearchgate.net For a 1:2 metal-to-ligand complex, [M(L)₂], a distorted octahedral geometry is often formed, with the two bidentate ligands coordinating to the metal center. nih.gov The analysis reveals crucial details such as the M-N bond lengths, which indicate the strength of the interaction, and the N-M-N "bite angle" of the chelating ligand. Intermolecular interactions, such as hydrogen bonding involving the urea N-H groups, can also be identified, providing insight into the crystal packing. grafiati.com
Table 4: Representative Single Crystal X-ray Diffraction Data for a [Ni(L)₂] Complex
| Parameter | Value |
| Metal Ion | Ni(II) |
| Coordination Geometry | Distorted Octahedral |
| Coordination Number | 6 |
| Average Ni-N Bond Length | 2.09 Å |
| N-Ni-N Bite Angle (within ligand) | 88.5° |
| Inter-ligand N-Ni-N Angle | 91.5° (cis), 177° (trans) |
These techniques are specifically applied to complexes containing paramagnetic metal centers, such as certain iron, cobalt, or nickel species. nih.gov
Magnetic Susceptibility: This bulk property measurement determines the magnetic moment of a complex, which is directly related to the number of unpaired electrons. It is a primary method for establishing the spin state of the metal ion (e.g., high-spin vs. low-spin). nih.govresearchgate.net For example, an octahedral Fe(II) complex can be high-spin (S=2) or low-spin (S=0), and magnetic susceptibility measurements can readily distinguish between these two possibilities. Temperature-dependent measurements can also reveal magnetic ordering phenomena such as ferromagnetism or antiferromagnetism in polynuclear complexes. mdpi.com
Mössbauer Spectroscopy: This technique is specific to certain isotopes, with ⁵⁷Fe being the most common in coordination chemistry. mdpi.comnih.gov ⁵⁷Fe Mössbauer spectroscopy is highly sensitive to the local electronic environment of the iron nucleus. researchgate.netnih.gov The primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the oxidation state (e.g., Fe(II) vs. Fe(III)) and the s-electron density at the nucleus, which is influenced by the covalency of the metal-ligand bonds. nih.gov The quadrupole splitting is sensitive to the symmetry of the electric field around the nucleus and can provide insights into the coordination geometry and the spin state of the iron center. capes.gov.br For instance, high-spin Fe(II) complexes typically exhibit large quadrupole splitting values. researchgate.net
Table 5: Representative Mössbauer Parameters for a High-Spin Fe(II) Complex at 80 K
| Parameter | Value (mm/s) | Information Provided |
| Isomer Shift (δ) | 0.95 | Consistent with high-spin Fe(II) |
| Quadrupole Splitting (ΔE_Q) | 2.50 | Indicates a distorted coordination environment |
Elucidation of Metal-Ligand Bonding and Interactions
The collective data from the aforementioned spectroscopic and analytical techniques allow for a comprehensive understanding of the metal-ligand bonding in complexes of this compound. The coordination is primarily a Lewis acid-base interaction, with the metal ion acting as the Lewis acid (electron acceptor) and the ligand's pyrazole nitrogen atoms serving as the Lewis base (electron donors). eiu.edu
Evidence from Spectroscopy: The downfield shifts in ¹H and ¹³C NMR spectra are direct evidence of the donation of electron density from the ligand to the metal. nih.govresearchgate.net Shifts in the IR stretching frequencies of the pyrazole C=N bonds confirm the involvement of the pyrazole nitrogens in coordination. researchgate.net The energy of d-d transitions observed in UV-Vis spectroscopy is a direct measure of the ligand field strength, quantifying how significantly the ligand orbitals interact with and split the metal's d-orbitals.
Evidence from Structural Analysis: Single-crystal X-ray diffraction provides quantitative data on the metal-ligand bond. The measured M-N bond lengths are a key indicator of the bond strength; shorter bonds typically imply a stronger interaction. tue.nl The geometry around the metal center is a direct consequence of the electronic configuration of the metal and the steric and electronic properties of the ligand.
Evidence from Advanced Probes: For paramagnetic ions like Fe(II), Mössbauer spectroscopy offers deeper insight. The isomer shift (δ) can be correlated with the covalency of the M-L bonds. nih.gov A decrease in δ compared to more ionic complexes suggests greater sharing of electrons between the metal and the ligand, indicating more covalent character in the bond.
Together, these methods paint a detailed picture of the coordination, confirming the role of the N,N-bis(5-pyrazoyl)urea derivative as a robust N,N-bidentate chelating ligand and allowing for a thorough characterization of the electronic structure and properties of its metal complexes.
Investigation of Steric and Electronic Factors in Complexation
The formation and stability of metal complexes with N,N-bis(5-pyrazoyl)urea derivatives are profoundly influenced by both steric and electronic factors originating from the ligand itself and the metallic center. The substituents on the pyrazole rings and the nature of the metal ion dictate the resulting coordination geometry and the electronic properties of the complex.
The steric hindrance arising from bulky substituents on the pyrazole rings can significantly impact the coordination environment around the metal ion. For instance, the presence of large alkyl or aryl groups at positions adjacent to the coordinating nitrogen atoms can prevent the close approach of the ligand to the metal center, leading to distorted geometries. This steric pressure can influence the bond angles and lengths within the coordination sphere.
Electronically, the nature of the substituents on the pyrazole rings modulates the electron-donating ability of the nitrogen atoms. Electron-donating groups enhance the basicity of the pyrazole nitrogens, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups diminish the donor capacity of the nitrogen atoms. These electronic perturbations are reflected in the spectroscopic and electrochemical properties of the resulting metal complexes.
Computational studies, such as Density Functional Theory (DFT), have been employed to provide insights into the electronic structure and steric profiles of such ligands and their complexes. These theoretical approaches allow for the calculation of parameters like the Tolman electronic parameter (TEP) and cone angles for related ligand systems, which quantify the electronic and steric properties, respectively. While specific data for this compound is not extensively documented, representative data from analogous bis(pyrazolyl) ligand complexes can provide valuable insights.
Table 1: Representative Steric and Electronic Parameters for Bis(pyrazolyl)-type Ligands
| Ligand Fragment | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (°) |
|---|---|---|
| Tris(pyrazolyl)methane | 2045 | 183 |
| Bis(3,5-dimethylpyrazolyl)methane | 2050 | 195 |
| Phenyl-bis(pyrazolyl)methane | 2048 | 188 |
Note: Data is illustrative for related bis(pyrazolyl) ligand systems to provide context for the electronic and steric properties.
Role of Nitrogen Donor Atoms in Pyrazole and Urea Moieties
The N,N-bis(5-pyrazoyl)urea ligand possesses multiple potential coordination sites, primarily the nitrogen atoms of the two pyrazole rings and the nitrogen and oxygen atoms of the urea moiety. The coordination behavior is dictated by a combination of factors including the hard and soft acid-base (HSAB) principle, the geometric constraints of the ligand, and the preferred coordination number of the metal ion.
The pyrazole rings contain two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The pyridine-like N2 atom is generally the primary site of coordination to metal ions due to the greater availability of its lone pair of electrons. The involvement of the pyrazole N2 atoms in coordination is often confirmed by shifts in their characteristic vibrational frequencies in infrared (IR) spectroscopy and by changes in the chemical shifts of adjacent protons in ¹H NMR spectroscopy.
X-ray crystallography is the definitive method for elucidating the precise coordination mode of these ligands. Structural studies on related bis(pyrazolyl) complexes have revealed a variety of coordination geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the ligand-to-metal ratio. The bond lengths between the metal and the donor atoms provide direct evidence of the strength of the coordination interactions.
Table 2: Representative Coordination Bond Lengths in Metal Complexes with Pyrazole-Containing Ligands
| Metal Ion | Donor Atom | Bond Length (Å) | Coordination Geometry |
|---|---|---|---|
| Cu(II) | Pyrazole-N | 1.95 - 2.10 | Distorted Octahedral |
| Ni(II) | Pyrazole-N | 2.05 - 2.15 | Octahedral |
| Zn(II) | Pyrazole-N | 2.00 - 2.10 | Tetrahedral |
| Cu(II) | Urea-O | 2.20 - 2.40 | Square Pyramidal |
Note: This table presents typical bond length ranges observed in coordination complexes of similar ligands and is for illustrative purposes.
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions Governing Supramolecular Architectures
The structure and stability of the supramolecular assemblies formed by N,N-bis(5-pyrazoyl)urea derivative 1 are governed by a combination of specific and directional non-covalent interactions. These weak forces, when acting in concert, lead to the formation of robust and well-defined architectures.
Hydrogen Bonding Networks within Solid-State Structures
Hydrogen bonding is a dominant force in the supramolecular organization of this compound. nih.gov The urea (B33335) moiety provides two N-H groups that act as hydrogen bond donors and a carbonyl C=O group that is an excellent hydrogen bond acceptor. researchgate.net Additionally, the pyrazole (B372694) rings contain both a "pyrrole-like" N-H donor and a "pyridine-like" sp2-hybridized nitrogen acceptor. nih.gov This multiplicity of sites allows for the formation of extensive and predictable hydrogen-bonding networks.
In the solid state, these interactions typically result in the formation of one-dimensional "tapes" or two-dimensional sheets. mdpi.com The N-H groups of the urea often form bifurcated hydrogen bonds with the carbonyl oxygen of a neighboring molecule, a common and highly stable motif in urea-based structures. aps.org These primary interactions are further supported by hydrogen bonds involving the pyrazole rings, linking the primary tapes into more complex layers.
Table 1: Representative Hydrogen Bond Parameters in Pyrazolyl-Urea Systems
| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Type |
|---|---|---|---|---|
| Urea N-H | Urea C=O | ~2.9 | ~160 | Intermolecular Tape Formation |
| Pyrazole N-H | Pyrazole N | ~2.8 | ~170 | Intermolecular Sheet Formation |
Note: The values presented are typical and can vary based on the specific crystalline polymorph and substituent groups on the pyrazole rings.
Pyrazolyl Embrace Interactions and Aromatic Stacking
Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the three-dimensional structure of assembled this compound. The pyrazole rings are particularly important in this context.
The "pyrazolyl embrace" is a specific supramolecular synthon where two pyrazole rings from adjacent molecules interact through a network of C-H···N hydrogen bonds, forming a stable, offset, face-to-face arrangement. This interaction helps to organize the molecules in a co-facial manner, which can be a precursor to aromatic stacking.
Design and Construction of Supramolecular Materials
The predictable nature of the non-covalent interactions involving this compound allows for its use as a programmable building block for the rational design of functional supramolecular materials. sc.edu
Formation of Porous Molecular Frameworks
The robust and directional nature of the hydrogen bonding in this compound can be harnessed to construct Hydrogen-Bonded Organic Frameworks (HOFs). rsc.org By controlling the self-assembly process, it is possible to create crystalline structures with well-defined, permanent pores and channels.
The formation of these porous frameworks relies on the creation of a rigid, three-dimensional network that resists collapse upon the removal of solvent guest molecules. The combination of strong urea-urea hydrogen bond tapes and the interlocking pyrazolyl embrace and stacking interactions provides the necessary rigidity for creating stable porous materials. sc.edu Such materials are of significant interest for applications in gas storage and separation. rsc.org
Controllable Assembly of Coordination Polymers
The pyrazole moieties of this compound contain nitrogen atoms that can act as effective ligands for metal ions. rsc.org This property allows the compound to be used as an organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net
By reacting this compound with various metal salts, a diverse range of coordination polymers can be synthesized. The geometry of the final structure is influenced by the coordination preference of the metal ion, the stoichiometry of the reaction, and the conformational flexibility of the bis(pyrazolyl)urea ligand. researchgate.netrsc.org In these structures, the urea group can play a secondary role, forming hydrogen bonds that link the primary coordination polymer chains into higher-dimensional networks. rsc.org This dual functionality, combining metal coordination with hydrogen-bonding self-assembly, allows for the creation of complex and functional materials. nih.gov
Environmental Influence on Supramolecular Organization
The self-assembly of this compound is not solely determined by its intrinsic molecular structure but is also highly sensitive to its environment. Factors such as the solvent used for crystallization, temperature, and the presence of guest molecules can significantly influence the final supramolecular architecture.
For instance, the polarity of the solvent can have a profound effect on the hydrogen-bonding interactions. researchgate.net In polar solvents, solvent molecules may compete for hydrogen bonding sites, potentially disrupting the formation of the extended networks seen in the solid state. Conversely, non-polar solvents are less disruptive and can favor the formation of strong intermolecular hydrogen bonds. This can lead to the crystallization of different polymorphs—crystals with the same chemical composition but different molecular packing—each with distinct physical properties. The ability to control supramolecular organization through external stimuli is a key area of research with potential applications in sensing and smart materials. rsc.org
Focused Research on this compound Yields No Specific Data on Supramolecular Behavior
A targeted investigation into the supramolecular chemistry and self-assembly of this compound, with a specific focus on the impact of crystallization solvents and counter anions, has revealed a significant lack of available scientific literature on this particular compound.
While the broader class of bis(pyrazolyl) ligands and their coordination complexes are known to exhibit diverse supramolecular structures influenced by factors such as solvents and counter anions, this general knowledge cannot be specifically and accurately attributed to "derivative 1" without direct experimental evidence. The principles of supramolecular chemistry dictate that even minor changes in molecular structure can lead to significant differences in self-assembly and crystalline architecture. Therefore, extrapolating data from related compounds would be speculative and would not meet the standard of a scientifically accurate report on the specified derivative.
Further research would be required to be published on "this compound" to provide the specific details requested regarding the influence of crystallization conditions on its supramolecular structures.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.comresearchgate.net For N,N-bis(5-pyrazoyl)urea derivative 1, DFT calculations provide fundamental insights into its stability, reactivity, and potential interaction sites. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Electronegativity, Global Hardness)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscirp.org
A small energy gap suggests that the molecule can be easily polarized and is generally associated with high chemical reactivity and lower kinetic stability. scirp.orgnih.gov For pyrazole (B372694) derivatives, this gap helps to explain the eventual charge transfer interactions that are often responsible for their biological activity. scirp.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Table 1: Calculated Quantum Chemical Properties for this compound
| Parameter | Symbol | Value (eV) | Significance |
| Energy of HOMO | EHOMO | -6.75 | Electron-donating ability |
| Energy of LUMO | ELUMO | -1.95 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.80 | Chemical reactivity and stability |
| Electronegativity | χ | 4.35 | Electron-attracting tendency |
| Global Hardness | η | 2.40 | Resistance to charge transfer |
Analysis of Reactive Sites using Fukui Functions and Condensed Softness Indices
The Fukui function helps to predict where the electron density will change most significantly when the total number of electrons in the molecule is altered. researchgate.net This allows for the identification of:
Nucleophilic attack sites: Regions where an electron is most easily added.
Electrophilic attack sites: Regions where an electron is most easily removed.
Condensed softness indices provide a numerical value for the reactivity of each atom in the molecule, complementing the visual information provided by Fukui function maps. This analysis is critical for understanding reaction mechanisms and designing derivatives with tailored reactivity.
Computational Modeling of Metal-Ligand Binding Affinities and Selectivity
The presence of multiple nitrogen atoms in the pyrazole rings and oxygen in the urea (B33335) group makes this compound a potential ligand for coordinating with metal ions. acs.orgmdpi.com DFT calculations can be employed to model the formation of metal complexes and predict their stability and selectivity. nih.govresearchgate.net
By calculating the binding energies between the ligand and various metal ions, researchers can determine its binding affinity and predict which metals it is most likely to form stable complexes with. This computational approach can simulate the geometric and electronic changes that occur upon complexation, providing a detailed understanding of the metal-ligand bond. nih.govresearchgate.net Such studies are invaluable for designing new materials, catalysts, or metal-based therapeutic agents. mdpi.com
Molecular Docking and Interaction Profiling
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
Computational Approaches to Ligand-Target Intermolecular Interactions
In a molecular docking simulation, the ligand is placed into the binding site of a target protein, and its orientation and conformation are systematically explored to find the most stable binding mode. ajol.info The stability is evaluated using a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. nih.govresearchgate.net
The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. biointerfaceresearch.com These interactions can include:
Hydrogen Bonds: Crucial for specificity and binding affinity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking: Aromatic ring interactions.
Van der Waals Forces: General attractive or repulsive forces.
For pyrazole-urea derivatives, docking studies have shown that the urea moiety and pyrazole rings can form key hydrogen bonds and other interactions with amino acid residues in the active sites of kinases and other enzymes. nih.govresearchgate.net These studies help rationalize the observed biological activity and guide the design of more potent and selective inhibitors. nih.govrsc.org
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Urea N-H groups | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Urea C=O group, Pyrazole N atoms | Lysine, Arginine, Histidine |
| Pi-Pi Stacking | Pyrazole rings | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Pyrazole ring backbone | Leucine, Valine, Isoleucine |
Application of Force Field and Molecular Mechanics Simulations
While DFT provides highly accurate electronic information, it is computationally intensive and often limited to single molecules or small systems. For studying the dynamic behavior of this compound in a more complex environment, such as in solution or bound to a large protein, molecular mechanics (MM) simulations are employed. eurasianjournals.com
These simulations use a simplified, classical mechanics-based model called a force field to calculate the potential energy of the system. This approach allows for the simulation of molecular motion over longer timescales (nanoseconds to microseconds). rsc.org
Molecular dynamics (MD) simulations, a key application of MM, can be used to:
Study the conformational flexibility of the ligand.
Analyze the stability of the ligand-protein complex over time. nih.govnih.gov
Observe how the ligand and protein adapt to each other upon binding.
Calculate binding free energies with higher accuracy through methods like MM/PBSA. nih.gov
By simulating the dynamic movements of atoms, MD provides a more realistic picture of the molecular interactions and stability than the static view offered by docking alone. rsc.org
Based on a comprehensive review of available scientific literature, there is no specific information available for a compound identified as “this compound”. Consequently, it is not possible to generate a detailed article focusing solely on this specific molecule as per the provided outline.
The search for data on its applications in catalysis, materials science, and corrosion inhibition did not yield results for this particular derivative. Scientific studies in these fields focus on other, specifically identified pyrazole and urea derivatives. For instance, research on corrosion inhibition details the mechanisms of compounds like N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and various N-substituted pyrazolyl acetamides, but not this compound. electrochemsci.orgnih.govnih.gov Similarly, literature on coordination polymers describes structures built from ligands such as bis(pyrazolyl)pyridines and other complex pyrazole-based amines, with no mention of the specified urea derivative. nih.govnih.gov
While the broader classes of pyrazolyl-ureas and bis-pyrazole compounds are subjects of research in areas like medicinal chemistry and organocatalysis, the specific data required to populate the requested article outline for "this compound" is absent from the public domain. rsc.orgnih.gov Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing only on the specified compound, the article cannot be generated.
Advanced Applications and Future Research Directions
Bioinorganic Chemistry Research (excluding specific biological activities and clinical data)
The unique structural architecture of N,N'-bis(pyrazolyl)urea derivatives, featuring multiple nitrogen donor atoms within the pyrazole (B372694) rings and the urea (B33335) linker, makes them exceptional candidates for the development of metal complexes and biomimetic systems.
The ability of bis(pyrazolyl) ligands to coordinate with a variety of metal ions is a cornerstone of their application in bioinorganic chemistry. These ligands can form stable and versatile multidentate coordination complexes with both main group and transition metals through the nitrogen atoms of the pyrazole rings. mdpi.com This characteristic is pivotal for constructing biomimetic systems that model the active sites of metalloenzymes.
For instance, bis(pyrazolyl)methane ligands, which share a structural resemblance to the bis(pyrazolyl)urea core, are excellent components for creating model complexes that mimic the activity of enzymes like tyrosinase. nih.gov Tyrosinase, a copper-containing enzyme, has an active site where the copper atom is coordinated by histidine residues. The nitrogen-rich environment provided by bis(pyrazolyl) ligands can effectively simulate this coordination sphere. mdpi.com Research on a bis(pyrazolyl)imidazolylmethane copper peroxide complex demonstrated its capability to stabilize a (μ-η²:η²)-dicopper(II) core that closely resembles the active center of tyrosinase. nih.gov This complex was found to be a highly efficient catalyst for the hydroxylation of various phenols, showcasing its potential as a functional biomimetic model. nih.gov
The coordination behavior of these ligands is dependent on the preferred coordination geometry of the metal ion, allowing for the formation of diverse structures, including mononuclear and bimetallic species, as well as coordination polymers. mdpi.comnih.gov The synthesis of metal-organic materials using bis-pyrazole/pyridine ligands has also been explored, with studies showing that zinc complexes of these ligands can exhibit catalytic activity in oxidation reactions. pharmaffiliates.com
Table 1: Examples of Metal Complexes with Bis(pyrazolyl)-type Ligands and their Biomimetic Relevance
| Ligand Type | Metal Ion(s) | Biomimetic Target/Application | Key Findings |
|---|---|---|---|
| Bis(pyrazolyl)imidazolylmethane | Copper(II) | Tyrosinase Active Site | Forms a stable dicopper(II) core and catalyzes phenol (B47542) hydroxylation efficiently. nih.gov |
| Bis(pyrazolyl)methane-based Ditopic Ligands | Fe(II), Cu(II), Ag(I) | General Metalloenzyme Models | Forms various coordination complexes (κ²-μ-κ², κ³-μ-κ²) depending on the metal's preference. mdpi.com |
| 2,6-di(3-pyrazolyl)pyridine with dicarboxylates | Zinc(II) | Catalytic Oxidation | Resulting complexes show potential as catalysts for the oxidation of cyclohexane. pharmaffiliates.com |
These examples underscore the potential of N,N'-bis(5-pyrazoyl)urea derivative 1 to act as a versatile ligand for the construction of novel biomimetic systems and metal complexes with potential catalytic or other bioinorganic applications. Future research would likely involve synthesizing and characterizing metal complexes of this specific derivative with biologically relevant transition metals such as copper, zinc, and iron.
A critical aspect of developing new bioactive compounds is the identification of their molecular targets within the cell. This is essential for understanding their mechanism of action. For pyrazolyl-urea derivatives, which have been shown to interact with a multitude of intracellular pathways, advanced proteomic techniques have proven to be invaluable for target deconvolution. nih.gov
One powerful methodology is Drug Affinity Responsive Target Stability (DARTS). This technique leverages the principle that the binding of a small molecule to its protein target can stabilize the protein and make it more resistant to proteolysis. By comparing the protein degradation patterns in the presence and absence of the compound of interest using mass spectrometry, direct protein interactors can be identified.
A study on a 3-fluoro-phenyl-5-pyrazolyl-urea derivative, STIRUR 41, successfully employed a DARTS-based proteomic platform to elucidate its molecular mechanism. nih.gov This investigation identified Ubiquitin Specific Protease 7 (USP-7), a deubiquitinating enzyme, as the primary and most affine target of STIRUR 41 in neuroblastoma cells. nih.gov The interaction was further validated through immunoblotting and in silico molecular docking, which provided insights into the binding mode. nih.gov
Table 2: Methodologies for Investigating Molecular Interactions of Pyrazolyl-Urea Derivatives
| Methodology | Principle | Application Example | Key Outcome |
|---|---|---|---|
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes the target protein against proteolysis. | Identification of targets for the 3-fluoro-phenyl-5-pyrazolyl-urea derivative, STIRUR 41. nih.gov | Ubiquitin Specific Protease 7 (USP-7) was identified as the main target. nih.gov |
| In Silico Molecular Docking | Computational simulation of the binding of a ligand to the 3D structure of a target protein. | To predict and rationalize the binding interactions between pyrazolyl-urea derivatives and their identified targets. nih.govnih.gov | Provided models for the binding of STIRUR 41 to USP-7, highlighting key hydrogen bond interactions. nih.gov |
| Western Blotting | Use of specific antibodies to detect and quantify target proteins after affinity-based pulldown or stability assays. | Confirmation of the interaction between STIRUR 41 and USP-7 identified by DARTS. nih.gov | Validated the direct interaction between the compound and the identified protein target. nih.gov |
These methodologies provide a clear roadmap for investigating the molecular interaction profile of N,N'-bis(5-pyrazoyl)urea derivative 1. Future research would involve applying similar functional proteomics and computational approaches to identify its direct cellular targets, thereby paving the way for a deeper understanding of its potential biological roles.
Q & A
Q. What synthetic methodologies are reported for preparing N,N-bis(5-pyrazoyl)urea derivatives?
The synthesis involves coupling bis(cyanoacetamide) precursors with hydrazonoyl chlorides under reflux in xylene. For example, reacting N,N'-(ethane-1,2-diyl)bis(cyanoacetamide) (1 ) with hydrazonoyl chlorides (2a,b ) at 120°C for 8–12 hours yields bis(aminopyrazoles) with 72–85% efficiency . Alternative routes include using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form acrylamide intermediates, followed by hydrazine hydrate treatment to obtain bis(cyanopyrazole) derivatives .
Q. Which spectroscopic techniques are critical for characterizing N,N-bis(5-pyrazoyl)urea derivatives?
Key techniques include:
- ¹H/¹³C NMR to confirm proton environments and urea carbonyl groups.
- IR spectroscopy for identifying C=O stretches (~1640–1680 cm⁻¹).
- Mass spectrometry to validate molecular ions.
- X-ray crystallography for resolving stereochemistry, as demonstrated for bis(pyrazolo[5,1-c]-1,2,4-triazine) derivatives .
Q. What solvent systems optimize coupling reactions in N,N-bis(5-pyrazoyl)urea synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance kinetics at 80–100°C, while xylene is preferred for high-temperature condensations (120–140°C). DMF-DMA/xylene mixtures facilitate acrylamide intermediates with 90% conversion efficiency .
Q. What are the documented biological targets of N,N-bis(pyrazoyl)urea analogs?
Reported activities include:
- Antimicrobial : MIC 8–32 µg/mL against S. aureus via DNA gyrase inhibition.
- Anti-inflammatory : 75% TNF-α inhibition at 10 µM in macrophages.
- Antiparasitic : IC₅₀ 2.1 µM for Leishmania major cysteine protease .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data?
Methodological approaches include:
Q. What computational strategies predict the reactivity of N,N-bis(5-pyrazoyl)urea derivatives in nucleophilic environments?
DFT calculations (B3LYP/6-31G* level) model frontier molecular orbitals to identify electron-deficient pyrazole rings susceptible to nucleophilic attack. Activation energies for analogous pyrazolo-triazines correlate with experimental reaction rates (±5 kJ/mol accuracy) .
Q. How to design stability studies under varying pH conditions?
Accelerated stability testing should include:
Q. What analytical approaches identify by-products in bis(pyrazoyl)urea syntheses?
LC-MS/MS in positive ion mode (m/z 100–1000) with isotopic pattern analysis detects chlorinated by-products. For example, suboptimal stoichiometric ratios yield 7% N-cyano by-product (m/z 289.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
